5-Methyl-2-phenylfuran-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-2-phenylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXDBIGDMJSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methyl-2-phenylfuran-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylfuran and phenylamine.
Reaction Conditions: The reaction conditions often involve the use of a catalyst, such as palladium on carbon, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
5-Methyl-2-phenylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Scientific Research Applications
5-Methyl-2-phenylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their activity and leading to the disruption of essential metabolic processes. This results in the death of bacterial cells, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
Substituent Effects: The methyl group in this compound enhances lipophilicity compared to the nitro group in , which is electron-withdrawing and may increase reactivity or instability. The trifluoromethylphenyl substituent in improves metabolic resistance due to fluorine’s inductive effects, whereas the simple phenyl group in the target compound may offer better synthetic accessibility.
Molecular Weight and Solubility :
Table 2: Toxicity Data
Key Observations :
- The nitro group in raises concerns about mutagenicity, aligning with known risks of nitroaromatics .
- exhibits significant acute toxicity (LD₅₀ = 350 mg/kg in rats) and irritancy due to its formyl and carboxylic acid groups .
- The target compound’s methyl and carboxamide groups likely mitigate these risks, though empirical toxicity studies are needed.
Q & A
Q. What are the common synthetic routes for 5-Methyl-2-phenylfuran-3-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions, including Feist-Benary cyclization for furan ring formation, followed by carboxamide functionalization. Key intermediates include substituted furan precursors, such as 2-(2-phenylvinyl)furan-3-carboxamide derivatives. Reaction conditions (e.g., solvent choice, temperature control, and catalyst use) are critical for optimizing yield and purity. Analytical techniques like NMR and HPLC are employed to verify intermediates and final products .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
High-resolution NMR (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups. HPLC ensures purity, particularly for detecting residual solvents or side products. For advanced characterization, X-ray crystallography may resolve ambiguities in aromatic stacking or hydrogen-bonding patterns .
Q. What structural features of this compound influence its reactivity in further derivatization?
The methyl group at position 5 sterically hinders electrophilic substitution, directing reactivity to the phenyl ring or carboxamide moiety. The furan oxygen’s electron-rich nature facilitates nucleophilic attacks, while the carboxamide group allows for hydrogen bonding, impacting solubility and interaction with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Use Design of Experiments (DOE) to systematically vary parameters:
- Temperature : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate furan ring formation. Post-reaction purification via column chromatography or recrystallization improves purity .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Substituent variation : Synthesize analogs with halogen, methoxy, or trifluoromethyl groups on the phenyl ring to assess electronic effects.
- Biological assays : Test inhibition of enzymes like monoamine oxidase B (MAO-B) using fluorometric assays.
- Computational docking : Map binding interactions using software like AutoDock to correlate substituent effects with activity .
Q. How can contradictory bioactivity data between in vitro and in vivo studies of this compound be resolved?
Perform metabolite profiling (LC-MS) to identify degradation products. Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across models. Use isotopic labeling (e.g., ¹⁴C) to track distribution and metabolism in vivo .
Q. What computational strategies are effective for predicting the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound?
Utilize QSAR models from PubChem data to predict logP (lipophilicity) and metabolic stability. Molecular dynamics simulations assess binding to plasma proteins (e.g., albumin). Tools like SwissADME estimate CYP450 interactions and blood-brain barrier permeability .
Q. What role do catalysts play in the regioselective functionalization of the furan ring during synthesis?
Transition-metal catalysts (e.g., Pd/C) enable cross-coupling reactions at the furan’s β-position. Acidic catalysts (e.g., H₂SO₄) favor electrophilic substitution at the α-position. Steric effects from the methyl group further direct regioselectivity .
Q. What gaps exist in the thermodynamic characterization of this compound, and how can they be addressed?
Limited data on enthalpy of formation and heat capacity are available. Differential scanning calorimetry (DSC) can measure phase transitions, while isothermal titration calorimetry (ITC) quantifies binding energetics with biological targets .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are most likely?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
